4-Chloro-2-styrylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Chloro-2-styrylquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and pyrimidine rings The (E)-4-Chloro-2-styrylquinazoline variant is characterized by the presence of a chlorine atom at the 4th position and a styryl group at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-2-styrylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroquinazoline and styrene.
Reaction Conditions: The key step involves the Heck reaction, a palladium-catalyzed coupling reaction between 4-chloroquinazoline and styrene. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 100-120°C for several hours to achieve the desired product.
Purification: The crude product is purified using column chromatography to obtain pure (E)-4-Chloro-2-styrylquinazoline.
Industrial Production Methods
While specific industrial production methods for (E)-4-Chloro-2-styrylquinazoline are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-2-styrylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group into an ethyl group, resulting in different quinazoline derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce ethyl-substituted quinazolines.
Scientific Research Applications
(E)-4-Chloro-2-styrylquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinazoline derivatives, including (E)-4-Chloro-2-styrylquinazoline, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-2-styrylquinazoline involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors involved in cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the styryl group but shares the quinazoline core structure.
2-Styrylquinazoline: Similar structure but without the chlorine atom at the 4th position.
4-Chloro-2-phenylquinazoline: Similar to (E)-4-Chloro-2-styrylquinazoline but with a phenyl group instead of a styryl group.
Uniqueness
(E)-4-Chloro-2-styrylquinazoline is unique due to the presence of both the chlorine atom and the styryl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11ClN2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-chloro-2-(2-phenylethenyl)quinazoline |
InChI |
InChI=1S/C16H11ClN2/c17-16-13-8-4-5-9-14(13)18-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
WFEPOTSBXBRLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.